Molecular Architecture and Synthetic Utility of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one: A Technical Monograph
Molecular Architecture and Synthetic Utility of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one: A Technical Monograph
Executive Summary
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone) represents a "privileged scaffold" in modern medicinal chemistry and materials science. As a bifunctional molecule combining a rigid 2-oxazolidinone core with a reactive oxirane (epoxide) tail, it serves as a critical electrophilic intermediate. This compound is structurally pivotal in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and high-performance non-isocyanate polyurethanes (NIPUs). This guide dissects its physicochemical profile, synthetic pathways, and mechanistic reactivity, providing a validated roadmap for researchers.
Structural Analysis & Physicochemical Profile
The molecule is characterized by a 5-membered cyclic carbamate (oxazolidinone) N-substituted with a glycidyl group. The oxazolidinone ring confers hydrolytic stability and hydrogen-bond accepting capability, while the epoxide group provides a site for regioselective nucleophilic attack.
Molecular Descriptors
| Property | Value / Description |
| IUPAC Name | 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one |
| Common Synonyms | N-Glycidyl-2-oxazolidinone; 3-(2,3-Epoxypropyl)-2-oxazolidinone |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| Core Scaffold | 1,3-Oxazolidin-2-one (CAS 497-25-6) |
| Stereochemistry | Contains one chiral center at the epoxide (C2').[1][2] Available as (R)-, (S)-, or rac-mixture. |
| Physical State | Typically a viscous colorless to pale yellow liquid or low-melting solid (depending on purity/enantiopurity). |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile, THF); moderately soluble in water. |
Structural Significance
The N-C bond connecting the glycidyl group to the oxazolidinone nitrogen is chemically robust, resisting cleavage under standard nucleophilic conditions. This directs reactivity almost exclusively to the epoxide ring, allowing the oxazolidinone moiety to act as a stable "passenger" or pharmacophore during synthetic transformations.
Synthetic Routes & Process Optimization
The synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one primarily relies on the N-alkylation of the parent 2-oxazolidinone with epichlorohydrin. Two primary methodologies exist: the "Classical Strong Base" route and the "Green Phase-Transfer" route.
Method A: Phase Transfer Catalysis (Recommended)
This method is preferred for scalability and safety, avoiding the use of pyrophoric bases like Sodium Hydride (NaH).
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Reagents: 2-Oxazolidinone, Epichlorohydrin (excess), Solid NaOH or KOH, TEBA (Triethylbenzylammonium chloride).
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Solvent: Acetonitrile or neat (in excess epichlorohydrin).
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Mechanism: The solid base deprotonates the oxazolidinone nitrogen at the solid-liquid interface, mediated by the quaternary ammonium salt (TEBA). The resulting anion attacks the primary carbon of epichlorohydrin.
Method B: Strong Base Alkylation
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Reagents: 2-Oxazolidinone, NaH (60% dispersion), Epichlorohydrin, THF/DMF.
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Mechanism: Irreversible deprotonation generates the sodium salt of the oxazolidinone, which undergoes SN2 displacement of the chloride.
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Drawback: Requires strictly anhydrous conditions; risk of epoxide polymerization (oligomerization) if temperature is uncontrolled.
Visualization of Synthetic Pathway
Caption: Figure 1. Synthetic pathway via N-alkylation and subsequent cyclization.[3]
Reactivity & Mechanistic Pathways[2][4]
The chemical utility of this molecule is defined by the tension of the epoxide ring.
Regioselective Ring Opening
Nucleophiles (amines, azides, thiols) predominantly attack the terminal carbon (C3') of the epoxide due to steric factors, especially under basic or neutral conditions.
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Reaction with Amines: Yields secondary alcohols (amino-alcohols), a key step in creating the "linker" region of Linezolid-type antibiotics.
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Reaction with Azides: Sodium azide (
) opens the ring to form azido-alcohols, which can be reduced to amines.
Carbamate Stability
The 2-oxazolidinone ring is relatively stable toward hydrolysis compared to acyclic carbamates. However, strong basic hydrolysis (e.g.,
Visualization of Reactivity
Caption: Figure 2. Divergent reactivity pathways demonstrating the versatility of the epoxide handle.
Experimental Protocols
Protocol 4.1: Synthesis via Phase Transfer Catalysis
This protocol is designed for a 10 mmol scale and prioritizes "green" chemistry principles by avoiding halogenated solvents where possible.
Materials:
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2-Oxazolidinone (0.87 g, 10 mmol)
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Epichlorohydrin (2.3 mL, 30 mmol) – Note: Excess serves as solvent and reactant.
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Potassium Hydroxide (KOH), pulverized (0.84 g, 15 mmol)
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TEBA (Benzyltriethylammonium chloride) (0.11 g, 0.5 mmol)
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Ethyl Acetate (for extraction)
Procedure:
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Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 2-oxazolidinone and epichlorohydrin.
-
Catalyst Addition: Add the TEBA and pulverized KOH.
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Reaction: Heat the mixture to 40–50°C with vigorous stirring. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2][4] The reaction typically completes in 3–5 hours.
-
Workup: Cool to room temperature. Filter off the inorganic salts (KCl/KOH).
-
Purification: Concentrate the filtrate under reduced pressure to remove excess epichlorohydrin. The residue can be purified via vacuum distillation or silica gel column chromatography (eluting with EtOAc/Hexane) to yield the product as a viscous oil.
Safety Note: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. Work must be performed in a fume hood.
Applications in Drug Discovery & Materials[3]
Pharmaceutical Intermediates (Linezolid Class)
The (S)-enantiomer of this molecule is a direct precursor to Linezolid (Zyvox®). The epoxide ring is opened by a substituted aniline (e.g., 3-fluoro-4-morpholinylaniline), followed by conversion of the resulting alcohol to an acetamide. The oxazolidinone ring is critical for binding to the 50S ribosomal subunit of Gram-positive bacteria.[5]
Non-Isocyanate Polyurethanes (NIPUs)
In material science, bis-functional oxazolidinones (linked via the nitrogen) are reacted with diamines. The ring-opening of the oxazolidinone yields hydroxyurethanes. The glycidyl derivative allows for hybrid curing mechanisms, combining epoxide opening (ether formation) with urethane formation, resulting in coatings with superior thermal and chemical resistance.
References
-
Synthesis of Oxazolidinones: Arkivoc. (2022).[2] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions."
-
Linezolid Process Chemistry: Der Pharma Chemica. (2011). "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin."
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General Oxazolidinone Properties: PubChem. "2-Oxazolidinone Compound Summary."
-
Epoxide Ring Opening Mechanisms: Journal of Organic Chemistry. (Standard reference for regioselectivity in epoxide opening).
-
Material Science Applications: ResearchGate. "Synthesis of oxazolidinone and epoxy derivatives."
Sources
- 1. 2-Oxazolidone | 497-25-6 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2014170908A1 - Process for preparation of oxazolidinone derivatives - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects | MDPI [mdpi.com]
